Methyl 2-(4-bromopyridin-2-yl)-2-methylpropanoate
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Overview
Description
Methyl 2-(4-bromopyridin-2-yl)-2-methylpropanoate is an organic compound with the molecular formula C11H12BrNO2 It is a derivative of pyridine, featuring a bromine atom at the 4-position and a methyl ester group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-bromopyridin-2-yl)-2-methylpropanoate typically involves the bromination of 2-methylpyridine followed by esterification. One common method is the Suzuki–Miyaura coupling reaction, which involves the reaction of 4-bromopyridine with a boronic acid derivative under palladium catalysis . The reaction conditions are generally mild, and the process is known for its functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and esterification processes. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-bromopyridin-2-yl)-2-methylpropanoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki–Miyaura coupling.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Methyl 2-(4-bromopyridin-2-yl)-2-methylpropanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 2-(4-bromopyridin-2-yl)-2-methylpropanoate involves its interaction with specific molecular targets. The bromine atom and ester group play crucial roles in its reactivity and binding affinity. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved depend on the specific biological or chemical context.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Methyl 2-(4-bromopyridin-2-yl)-2-methylpropanoate is unique due to its specific substitution pattern and functional groups. The presence of the bromine atom at the 4-position and the methyl ester group at the 2-position confer distinct chemical properties, making it valuable for various applications.
Properties
Molecular Formula |
C10H12BrNO2 |
---|---|
Molecular Weight |
258.11 g/mol |
IUPAC Name |
methyl 2-(4-bromopyridin-2-yl)-2-methylpropanoate |
InChI |
InChI=1S/C10H12BrNO2/c1-10(2,9(13)14-3)8-6-7(11)4-5-12-8/h4-6H,1-3H3 |
InChI Key |
TZJGZKNNNFGPRG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=NC=CC(=C1)Br)C(=O)OC |
Origin of Product |
United States |
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